molecular formula C9H6O3 B3354423 5-Hydroxybenzofuran-4-carbaldehyde CAS No. 59254-30-7

5-Hydroxybenzofuran-4-carbaldehyde

Cat. No.: B3354423
CAS No.: 59254-30-7
M. Wt: 162.14 g/mol
InChI Key: GVGJOILGRQOAHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzofuran-4-carbaldehyde can be achieved through various methods. One common approach involves the PIDA-mediated oxidation and coupling cyclization of dicarbonyl compounds and hydroquinones. This reaction functionalizes the C(sp2)–H of hydroquinones directly, yielding the target molecules with high efficiency .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve the use of free radical cyclization cascades and proton quantum tunneling techniques. These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PIDA, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Hydroxybenzofuran-4-carbaldehyde has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for treating diseases like hepatitis C and cancer.

    Industry: Utilized in the synthesis of various chemical raw materials and intermediates

Mechanism of Action

The mechanism of action of 5-Hydroxybenzofuran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxybenzofuran-4-carbaldehyde include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups, which confer unique biological activities and chemical properties. For example, the presence of the hydroxyl group at the 5-position and the aldehyde group at the 4-position can significantly influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-hydroxy-1-benzofuran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-7-6-3-4-12-9(6)2-1-8(7)11/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJOILGRQOAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483307
Record name 5-Hydroxy-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59254-30-7
Record name 5-Hydroxy-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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